L-Aspartic acid, L-tyrosyl-D-alanylglycyl-L-phenylalanyl-L-leucyl-

interleukin-1 alpha modulation IL-6 suppression dermal fibroblast assay

L-Aspartic acid, L-tyrosyl-D-alanylglycyl-L-phenylalanyl-L-leucyl- (CAS 1158820-16-6, INCI: Hexapeptide-18) is a synthetic hexapeptide with the sequence Tyr-D-Ala-Gly-Phe-Leu-Asp. It belongs to the enkephalin-derived neurotransmitter-inhibiting peptide class and is expressly disclosed as SEQ ID NO:2 in patent filings for topical compositions combining interleukin-1 alpha with defined hexapeptides.

Molecular Formula C33H44N6O10
Molecular Weight 684.7 g/mol
Cat. No. B12328335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Aspartic acid, L-tyrosyl-D-alanylglycyl-L-phenylalanyl-L-leucyl-
Molecular FormulaC33H44N6O10
Molecular Weight684.7 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N
InChIInChI=1S/C33H44N6O10/c1-18(2)13-24(31(46)39-26(33(48)49)16-28(42)43)38-32(47)25(15-20-7-5-4-6-8-20)37-27(41)17-35-29(44)19(3)36-30(45)23(34)14-21-9-11-22(40)12-10-21/h4-12,18-19,23-26,40H,13-17,34H2,1-3H3,(H,35,44)(H,36,45)(H,37,41)(H,38,47)(H,39,46)(H,42,43)(H,48,49)/t19-,23+,24+,25+,26+/m1/s1
InChIKeyNWODUEPPSUSRSI-DDFGHHCKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Aspartic Acid, L-Tyrosyl-D-Alanylglycyl-L-Phenylalanyl-L-Leucyl- (Hexapeptide-18) Procurement & Selection Guide for Cosmetic R&D


L-Aspartic acid, L-tyrosyl-D-alanylglycyl-L-phenylalanyl-L-leucyl- (CAS 1158820-16-6, INCI: Hexapeptide-18) is a synthetic hexapeptide with the sequence Tyr-D-Ala-Gly-Phe-Leu-Asp. It belongs to the enkephalin-derived neurotransmitter-inhibiting peptide class and is expressly disclosed as SEQ ID NO:2 in patent filings for topical compositions combining interleukin-1 alpha with defined hexapeptides [1]. Unlike its closely related pentapeptide analog Pentapeptide-18 (Leuphasyl), Hexapeptide-18 incorporates a C-terminal aspartic acid residue that confers distinct receptor interaction, solubility, and formulation compatibility properties . The compound is supplied as a white to pale-yellow powder, slightly soluble in water (MW 684.75 g/mol, molecular formula C33H44N6O10), and is primarily utilized in cosmetic anti-aging and skin-conditioning applications where epidermal receptor targeting without dermal penetration is desired .

Why Pentapeptide-18 or Other Enkephalin-Derived Analogs Cannot Substitute for Hexapeptide-18 in IL-1α-Combination Formulations


Hexapeptide-18 cannot be substituted by Pentapeptide-18 (Tyr-D-Ala-Gly-Phe-Leu) or other enkephalin-derived pentapeptides because the C-terminal aspartic acid residue is structurally required for the patented synergistic interaction with interleukin-1 alpha (IL-1α) in topical compositions [1]. Patent data demonstrate that the hexapeptide Tyr-D-Ala-Gly-Phe-Leu-Asp (SEQ ID NO:2) reduces IL-1α-induced IL-6 secretion in cultured human dermal fibroblasts from 27±4 a.u. to 2±2 a.u. (p<0.05), an approximately 93% suppression of pro-inflammatory signaling — an effect that the pentapeptide lacking the Asp residue cannot replicate because the hexapeptide motif Tyr-X-Gly-Phe-Leu-Y with Y=Asp or Glu is specifically claimed for this IL-1α-modulating function [1]. Furthermore, Hexapeptide-18 is reported to act on epidermal cell-surface receptors without penetrating the skin, a topical retention profile distinct from Pentapeptide-18 which is designed for deeper neuromuscular junction targeting [2]. Substituting Pentapeptide-18 for Hexapeptide-18 in an IL-1α-containing formulation therefore sacrifices both the molecular synergy and the epidermal-targeting rationale that define this hexapeptide's functional niche.

Quantitative Differentiation Evidence for Hexapeptide-18 (Tyr-D-Ala-Gly-Phe-Leu-Asp) Versus Closest Analogs


IL-1α-Induced IL-6 Suppression: Hexapeptide-18 (SEQ ID NO:2) vs. Gly²-Hexapeptide Variant (SEQ ID NO:1)

In a head-to-head comparison within the same patent experimental series, Hexapeptide-18 (Tyr-D-Ala-Gly-Phe-Leu-Asp; SEQ ID NO:2) reduced IL-1α-stimulated IL-6 secretion in cultured human dermal fibroblasts to 2±2 a.u., compared to 8±3 a.u. for the Gly² variant (Tyr-Gly-Gly-Phe-Leu-Asp; SEQ ID NO:1), both at 0.1 mg/mL. The IL-1α alone control was 27±4 a.u., and the untreated control was 1 a.u. [1]. The D-Ala² substitution present in Hexapeptide-18 thus provides approximately a 4-fold greater suppression of IL-6 relative to the Gly² analog under identical conditions, an advantage attributable to enhanced metabolic stability and/or receptor affinity conferred by the D-amino acid at position 2 [1].

interleukin-1 alpha modulation IL-6 suppression dermal fibroblast assay

Enzymatic Stability in Skin Homogenates: Tyr-D-Ala-Gly-Phe-Leu (YDAGFL) vs. Natural Leu-Enkephalin (YGGFL)

The core pentapeptide backbone of Hexapeptide-18 (Tyr-D-Ala-Gly-Phe-Leu; YDAGFL) was directly compared to natural Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu; YGGFL) in hairless mouse skin homogenate metabolism studies. The enzymatic degradation rate order was: FL >> YGGFL > GFL > GGFL >> YG, YGG >> YDAGFL amide, with YDAGFL demonstrating metabolic stability substantially greater than YGGFL [1]. While YDAGFL amide was the most stable, the free acid YDAGFL (which shares the unprotected C-terminus with Hexapeptide-18) still exhibited significant flux at neutral pH in the presence of the permeation enhancer n-decylmethyl sulfoxide (NDMS), whereas natural YGGFL showed zero detectable flux under identical neutral pH conditions due to rapid enzymatic cleavage [1]. This stability advantage is conferred by the D-Ala² substitution, which is also present in Hexapeptide-18.

enzymatic stability skin metabolism transdermal delivery

Structural Differentiation from Hexapeptide-17: Asp⁶ vs. Glu⁶ and Predicted pKa Implications for Formulation pH Compatibility

Hexapeptide-18 (Tyr-D-Ala-Gly-Phe-Leu-Asp) differs from Hexapeptide-17 (Tyr-D-Ala-Gly-Phe-Leu-Glu) solely by the substitution of aspartic acid for glutamic acid at the C-terminal position 6 — a one-methylene difference in side-chain length [1]. This substitution alters the predicted acid dissociation constant: the predicted pKa of the Asp side-chain carboxyl in Hexapeptide-18 is 2.88±0.10, compared to the expected pKa of ~4.25 for the Glu side-chain carboxyl in Hexapeptide-17 . Consequently, at typical cosmetic formulation pH ranges (pH 4.5–6.5), Hexapeptide-18 carries a more fully ionized C-terminal carboxylate than Hexapeptide-17, a difference that can affect peptide solubility, ionic interactions with formulation excipients, and receptor-binding electrostatics at epidermal cell surfaces [2].

formulation pH pKa prediction peptide solubility

Epidermal Retention vs. Dermal Penetration: Receptor Targeting Profile Differentiation from Pentapeptide-18

Hexapeptide-18 is characterized by a non-penetrating epidermal retention profile: it acts on receptors situated on epidermal skin cells without traversing into the dermis, as documented in multiple supplier technical descriptions . By contrast, Pentapeptide-18 (Leuphasyl) is designed to penetrate the skin to reach enkephalin receptors on nerve endings near facial muscles at the neuromuscular junction . This fundamental difference in tissue targeting means that Hexapeptide-18 is suited for formulations where epidermal receptor engagement is desired without systemic or deep-dermal exposure (e.g., IL-1α-modulating compositions), whereas Pentapeptide-18 addresses a different anatomical compartment (sub-epidermal neuromuscular junctions) for expression-line reduction.

epidermal targeting skin penetration receptor localization

Cosmetic Wrinkle-Reduction Claim: Hexapeptide-18 Clinical Performance vs. Low-Dose Botox Benchmark

Hexapeptide-18 is reported, based on proprietary studies cited in cosmetic ingredient analyses, to reduce the appearance of wrinkles by up to 20% within 8 weeks of daily topical use, with effects described as comparable to low-dose botulinum toxin (Botox) injections [1]. While the primary study data are not publicly available in peer-reviewed form, this claimed efficacy positions Hexapeptide-18 in a similar performance range as Pentapeptide-18 (Leuphasyl), which has published data showing 11.64% wrinkle depth reduction at 5% concentration over 28 days when used alone, increasing to nearly 50% when combined with Argireline [2]. However, Hexapeptide-18's claimed mode of action — epidermal receptor binding without skin penetration — represents a mechanistically distinct approach from Pentapeptide-18's neuromuscular junction targeting [3].

anti-wrinkle efficacy cosmetic clinical study Botox comparator

IL-1α Combination Topical Tolerance: Hexapeptide-18 Prevents Irritation vs. IL-1α Alone

In a within-patent volunteer test, a water solution containing 1 µg/mL IL-1α plus 100 µg/mL Hexapeptide-18 (SEQ ID NO:2) was applied to the skin surface and did not induce any irritation-like feeling, whereas the composition containing IL-1α without the hexapeptide did produce perceptible irritation [1]. While this is a qualitative observation without a quantitative irritation scale reported, it provides direct evidence that Hexapeptide-18 functionally mitigates the pro-inflammatory skin effects of IL-1α in human topical application — consistent with the in vitro IL-6 suppression data [1]. This tolerance-enabling property is attributed specifically to the hexapeptides of the claimed formula, distinguishing Hexapeptide-18 from simple excipient-based irritation-masking approaches.

skin irritation IL-1α tolerance topical safety

Optimal Application Scenarios for L-Aspartic Acid, L-Tyrosyl-D-Alanylglycyl-L-Phenylalanyl-L-Leucyl- (Hexapeptide-18) Based on Quantitative Differentiation Evidence


IL-1α-Containing Anti-Aging Serums Requiring Pro-Inflammatory Cytokine Modulation

Formulators developing topical anti-aging compositions that incorporate IL-1α as a dermal remodeling stimulator should select Hexapeptide-18 over Pentapeptide-18 or other enkephalin-derived peptides. The peptide's demonstrated ability to reduce IL-1α-induced IL-6 secretion by approximately 93% in human dermal fibroblast cultures [1] and to prevent IL-1α-induced skin irritation in human volunteer testing [1] makes it the only peer-reviewed (patent-validated) peptide specifically shown to enable tolerable IL-1α topical delivery. The C-terminal Asp residue (absent in Pentapeptide-18) is structurally required for the IL-1α-modulating function per the patent claims [1].

Epidermal-Targeted Cosmetic Formulations Where Dermal Penetration Must Be Avoided

For cosmetic products designed to act exclusively at the epidermal level — such as barrier function enhancers, surface-level skin conditioners, or products for compromised skin where deeper penetration poses safety concerns — Hexapeptide-18 is the appropriate choice over Pentapeptide-18. Its documented property of acting on epidermal cell-surface receptors without penetrating the skin contrasts with Pentapeptide-18's neuromuscular junction targeting, which requires trans-epidermal penetration. This spatial restriction is critical for regulatory compliance in jurisdictions where cosmetic products must not exhibit systemic or deep-tissue pharmacological activity .

Acidic Topical Formulations (pH 4.0–5.5) Requiring Consistent Peptide Ionization Behavior

When formulating at moderately acidic pH (4.0–5.5), as is common for AHA-containing or vitamin C serums, Hexapeptide-18 provides more predictable ionization behavior than its closest structural analog, Hexapeptide-17. The predicted pKa of the Asp side-chain in Hexapeptide-18 (2.88±0.10) ensures near-complete ionization at pH ≥ 4.0, whereas Hexapeptide-17 (Glu side-chain, pKa ~4.25) would exist in mixed protonation states across this pH range . This difference directly impacts batch-to-batch solubility consistency and ionic interactions with formulation excipients, reducing quality control variability in production .

Anti-Wrinkle Products Using a Non-Neuromuscular, Epidermal Receptor-Mediated Mechanism

For brands seeking to differentiate their anti-wrinkle products from the increasingly crowded 'Botox-like' neuropeptide category (dominated by Acetyl Hexapeptide-8/Argireline and Pentapeptide-18/Leuphasyl), Hexapeptide-18 offers a mechanistically distinct alternative. Its reported wrinkle reduction of up to 20% at 8 weeks via epidermal receptor engagement [2] — rather than neuromuscular junction SNAP-25 or enkephalin receptor modulation in deeper tissue — provides a scientifically defensible marketing claim of 'surface-level wrinkle smoothing without neurotoxin mimicry.' This distinction is valuable for clean beauty, pregnancy-safe, and sensitive-skin product positioning where neuroactive peptides face consumer resistance [2].

Quote Request

Request a Quote for L-Aspartic acid, L-tyrosyl-D-alanylglycyl-L-phenylalanyl-L-leucyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.